Methyl 3-bromo-2-cyano-6-formylbenzoate
Description
Methyl 3-bromo-2-cyano-6-formylbenzoate is a multifunctional benzoate derivative characterized by a bromine atom at the 3-position, a cyano group at the 2-position, and a formyl group at the 6-position of the aromatic ring. The combination of electron-withdrawing groups (bromo, cyano, formyl) and the methyl ester moiety suggests unique reactivity, such as susceptibility to nucleophilic substitution, cross-coupling reactions, or participation in cyclization processes. Such derivatives are often employed as intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-6-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)9-6(5-13)2-3-8(11)7(9)4-12/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKYBKTVLDEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212874 | |
| Record name | Benzoic acid, 3-bromo-2-cyano-6-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805592-42-0 | |
| Record name | Benzoic acid, 3-bromo-2-cyano-6-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805592-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-bromo-2-cyano-6-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoate Derivatives
Substituent Effects on Reactivity and Properties
The substituent arrangement on the benzoate scaffold significantly influences physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The formyl and cyano groups in the target compound increase electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents). In contrast, methoxy or amino groups in analogs like Methyl 6-amino-2-bromo-3-methoxybenzoate enhance aromatic electron density, favoring electrophilic substitution .
- Halogen Effects: Bromine’s larger atomic radius compared to chlorine or fluorine (as in Methyl 3-cyano-6-chloro-2-fluorobenzoate) may slow substitution reactions but improve leaving-group ability in cross-coupling reactions .
Physicochemical and Spectroscopic Comparisons
- Spectroscopy: The presence of multiple electronegative groups (e.g., Br, CN, CHO) would result in distinct ¹³C NMR shifts, particularly for the formyl carbon (expected δ ~190–200 ppm) and cyano carbon (δ ~115–120 ppm) .
- Thermal Stability: Bromine and cyano groups may lower thermal stability compared to methoxy or amino-substituted analogs, as seen in resin-derived methyl esters like sandaracopimaric acid methyl ester .
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